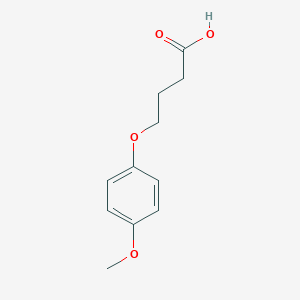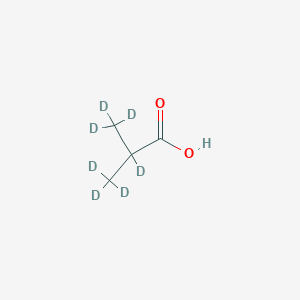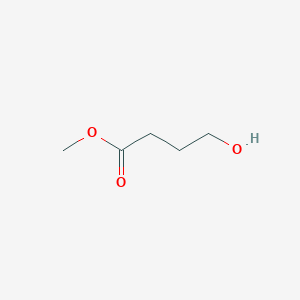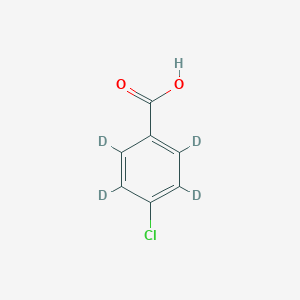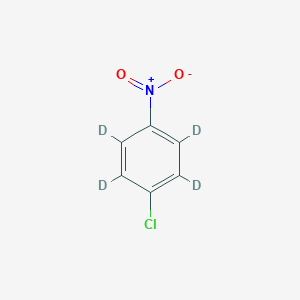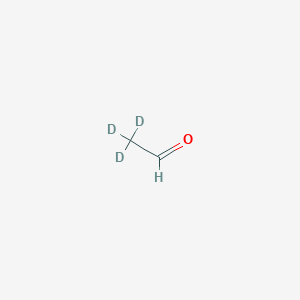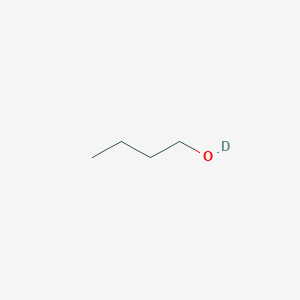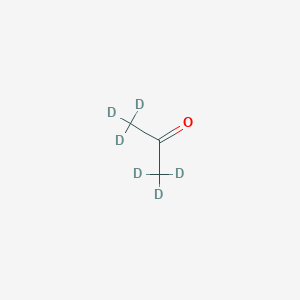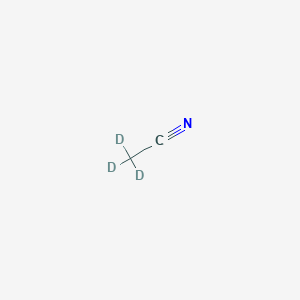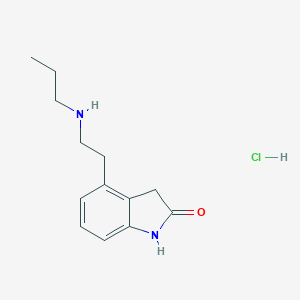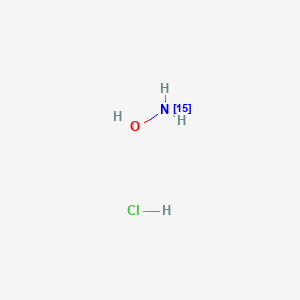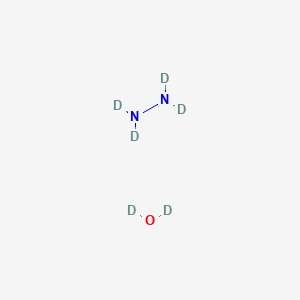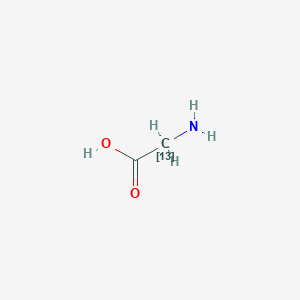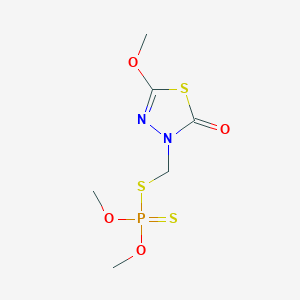
メチダチオン
概要
説明
メチダチオンは、農業環境におけるさまざまな害虫の防除に広く使用されている有機リン系殺虫剤です。吸汁性および咀嚼性昆虫に対する有効性で知られています。 メチダチオンは、化学式C6H11N2O4PS3 、モル質量302.331 g/mol の白色結晶性粉末です 。 中性および弱酸性媒体では比較的安定していますが、アルカリ性条件では急速に分解します .
科学的研究の応用
Methidathion has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphate insecticides.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Used in the development of pest control products and formulations
作用機序
メチダチオンは、主に酵素アセチルコリンエステラーゼ を阻害することでその効果を発揮します。この酵素は、シナプス間隙における神経伝達物質アセチルコリン の分解を担っています。 アセチルコリンエステラーゼを阻害することにより、メチダチオンはアセチルコリンの蓄積を引き起こし、神経インパルス伝達の継続的な伝達につながり、最終的に標的害虫の麻痺と死に至ります .
生化学分析
Biochemical Properties
Methidathion is a colorless crystalline pesticide at room temperature . It is sparingly soluble in water, but very soluble in octanol, ethanol, xylene, acetone, and cyclohexane . Methidathion is a non-systemic organophosphorous insecticide and acaricide with stomach and contact action .
Cellular Effects
Methidathion has been evaluated for its effects on lipid peroxidation, the serum activities of cholinesterase (ChE), and enzymes concerning liver damage . Additionally, the histopathological changes in liver tissue were examined . In addition to its parasympatholytic effect and ability to induce muscle paralysis, methidathion poisoning is associated with a profound and long-lasting circulatory collapse due to sympathetic ganglion blockade .
Molecular Mechanism
Methidathion is a cholinesterase or acetylcholinesterase (AChE) inhibitor . A cholinesterase inhibitor suppresses the action of acetylcholinesterase . Methidathion in itself is a poor cholinesterase inhibitor and it requires oxidation of the P-S bond to become active .
Temporal Effects in Laboratory Settings
The degradation of methidathion in various environments such as apples, grapes, plums, cherries, oranges, and alfalfa has been studied . The dissipation curves indicate that methidathion is a rapidly degrading insecticide, the residues of which decrease exponentially with time .
Dosage Effects in Animal Models
While specific studies on Methidathion dosage effects in animal models are limited, it’s known that organophosphates, including Methidathion, have been widely used in animal models to induce diabetes and its related complications .
Transport and Distribution
Due to its relatively high fat solubility, the apparent volume of Methidathion distribution throughout the body is very high . Redistribution of Methidathion from fat to blood can also occur when plasma levels diminish .
準備方法
合成経路と反応条件
メチダチオンは、O,O-ジメチルホスホロジチオエート と5-メトキシ-2-オキソ-1,3,4-チアゾール-3(2H)-イルメチルクロリド の反応を含む多段階プロセスによって合成されます。 反応は通常、高い収率と純度を確保するために制御された条件下で行われます .
工業生産方法
工業環境では、メチダチオンは、反応物が特定の温度と圧力条件下で混合される大型化学反応器を使用して製造されます。 このプロセスには、最終製品が農業用として必要な基準を満たしていることを保証するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
メチダチオンは、次のようないくつかの種類の化学反応を起こします。
酸化: メチダチオンは酸化されてさまざまな分解生成物を生成することができます。
還元: 特定の条件下では還元されることがありますが、これはあまり一般的ではありません。
一般的な試薬と条件
酸化: 一般的な酸化剤には と が含まれます。
還元: などの還元剤を使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなホスホロチオエート およびチアゾール 誘導体が含まれ、これらはさらに単純な化合物に分解される可能性があります .
科学研究における用途
メチダチオンは、さまざまな分野における用途について広く研究されてきました。
化学: 有機リン系殺虫剤の挙動を研究するためのモデル化合物として使用されます。
生物学: アセチルコリンエステラーゼ阻害剤としての役割など、さまざまな生物系に対する影響について調査されています。
医学: 潜在的な毒性効果とその作用機序について研究されています。
類似化合物との比較
メチダチオンは、マラチオン やパラチオン などの他の有機リン系殺虫剤と比較されることがよくあります。3つの化合物はすべてアセチルコリンエステラーゼを阻害しますが、メチダチオンは、1,3,4-チアゾール 環を含む特定の化学構造のためにユニークです。 この構造は、安定性と反応性に影響を与える特定の物理化学的特性を与えます .
類似化合物のリスト
- マラチオン
- パラチオン
- ジアジノン
- クロルピリホス
メチダチオンのユニークな構造と特性により、農業および科学研究の両方の用途において貴重な化合物となっています。
特性
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQXILRKZHVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O4PS3 | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020819 | |
| Record name | Methidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methidathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
100 °C | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methidathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/ | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |
CAS No. |
950-37-8 | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methidathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methidathion [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methidathion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIDATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P145U7KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHIDATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methidathion?
A1: Methidathion, an organophosphate insecticide and acaricide, functions by inhibiting acetylcholinesterase (AChE) [, , , , , , , , , , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, Methidathion causes an accumulation of ACh, leading to overstimulation of the nervous system.
Q2: What are the downstream effects of Methidathion's AChE inhibition?
A2: The excessive accumulation of ACh due to AChE inhibition can result in a range of symptoms in affected organisms, including tremors, paralysis, and even death. [, , ]. Methidathion's impact on the sympathetic ganglia can also lead to profound and long-lasting circulatory collapse [].
Q3: What is the molecular formula and weight of Methidathion?
A3: The molecular formula of Methidathion is C6H11N2O4PS3, and its molecular weight is 302.34 g/mol [].
Q4: How is Methidathion typically characterized spectroscopically?
A4: Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD), is commonly employed for the identification and quantification of Methidathion residues in various matrices such as citrus fruits, soil, and water [, , , , , , ].
Q5: How does Methidathion's stability in food products vary with storage temperature?
A5: Refrigerated storage can significantly extend the half-life of Methidathion in fruit juices compared to storage at higher temperatures []. For example, in orange juice, the half-life of Methidathion is 4.1 days at 40°C, but increases to 115 days at 15°C and 330 days at 0°C. This highlights the importance of storage conditions in ensuring food safety and compliance with maximum residue limits.
Q6: What strategies have been explored to enhance the stability and delivery of Methidathion?
A6: Pickering emulsions have been investigated as a potential formulation strategy for Methidathion []. These emulsions utilize solid particles, such as silica, clay, or montmorillonite, as stabilizers instead of traditional surfactants. This approach aims to reduce the use of toxic organic solvents typically employed in conventional formulations, promoting a greener and more environmentally friendly approach to pesticide development.
Q7: Does Methidathion exhibit any catalytic properties?
A7: Methidathion is not known to possess catalytic properties. Its primary mode of action revolves around its ability to inhibit acetylcholinesterase [, , , , , , , , , , ], and there is no research suggesting any catalytic activity.
Q8: Have computational methods been employed to understand Methidathion's behavior?
A8: Yes, ab initio calculations have been used to understand how Methidathion might interact within the interlayer spaces of clay minerals []. This type of modeling can provide insights into the adsorption and potential mobility of Methidathion in soil environments.
Q9: How do structural modifications to Methidathion affect its activity?
A9: While specific SAR studies focusing on Methidathion are limited in the provided literature, it's known that even slight alterations in the structure of organophosphates can significantly impact their toxicity and target selectivity []. Factors like the size and nature of substituents on the phosphorus atom can influence the compound's binding affinity for AChE and its overall insecticidal potency.
Q10: What is known about the degradation of Methidathion in the environment?
A10: Methidathion can be degraded through various processes, including hydrolysis and biodegradation. Studies have shown that environmental factors like water quality, specifically parameters like BOD (Biological Oxygen Demand), SS (Suspended Solids), and NH-N (Ammonia Nitrogen), can significantly influence the biodegradation rate of Methidathion []. This highlights the complex interplay between pesticide properties and environmental conditions in determining their persistence and potential impact.
Q11: Are there concerns regarding the environmental impact of Methidathion use?
A11: Yes, Methidathion has been identified as a potential environmental risk []. Its use has been shown to negatively affect soil-dwelling arthropods, including beneficial insects like springtails and predators like spiders and beetles [, ]. These impacts highlight the need for integrated pest management strategies that minimize the use of broad-spectrum insecticides like Methidathion to preserve beneficial insect populations and maintain ecosystem health.
Q12: How is Methidathion absorbed, distributed, metabolized, and excreted in mammals?
A12: Studies in rats indicate that Methidathion is absorbed through the skin and distributed to various organs, with higher concentrations found in the kidney compared to the liver []. While the exact metabolic pathways are not fully elucidated in the provided research, the urinary excretion of Methidathion is relatively low [], suggesting that other elimination routes or metabolic transformations might be involved.
Q13: Has resistance to Methidathion been observed in pest populations?
A14: Yes, resistance to Methidathion has been documented in several insect species, including red scale (Aonidiella aurantii) and the predaceous mite Amblyseius womersleyi [, ]. In A. womersleyi, resistance is primarily attributed to enhanced oxidative metabolism, specifically involving mixed-function oxidases (MFOs) []. Understanding the mechanisms behind insecticide resistance is critical for developing effective resistance management strategies and ensuring the long-term sustainability of pest control measures.
Q14: What are the toxicological effects of Methidathion on non-target organisms?
A15: Methidathion can negatively impact various non-target organisms, including beneficial insects and crustaceans. Studies have shown that Methidathion exposure can alter blood parameters and liver enzyme activity in mice [], indicating potential liver toxicity. Additionally, research on crayfish (Procambarus clarkii) revealed that Methidathion is highly toxic, emphasizing the importance of careful application and management to minimize ecological risks [].
Q15: What analytical methods are employed to determine Methidathion residues in various matrices?
A16: Various analytical techniques have been developed and validated for the detection and quantification of Methidathion residues in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or flame photometric detection (GC-FPD) is widely used for its sensitivity and selectivity [, ]. For enhanced sensitivity and selectivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed [], allowing for the identification and quantification of Methidathion at trace levels in complex matrices.
Q16: Are there viable alternatives to Methidathion for pest control in specific crops?
A18: Yes, several alternative insecticides can be considered depending on the target pest and crop. For instance, in apple orchards, horticultural mineral oils offer a less disruptive alternative to Methidathion for controlling armored scales []. These oils have a minimal impact on natural enemies, promoting biological control and reducing the reliance on synthetic insecticides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


